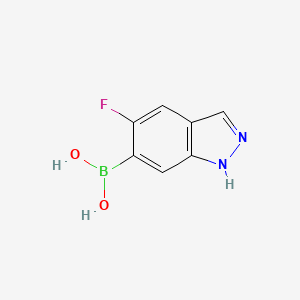
5-Fluoro-1H-indazole-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-indazole-6-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is often used as a reactant in various chemical reactions . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, can be achieved through several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
This compound can participate in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides . It can also be used to synthesize indazole substituted purines and pyrrolo [2,3-d]pyrimidines as potential kinase inhibitors .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 179.95 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis and Characterization
2. Biological and Medicinal Applications
The interaction of boronic acids with biological molecules is a significant area of research. A paper by K. A. Anil Kumar et al. (2015) discusses the use of amino indazoles, related to 5-Fluoro-1H-indazole-6-boronic acid, in the synthesis of medicinally important compounds (K. A. Anil Kumar et al., 2015). The synthesis and applications of boronic acid derivatives, such as in fluorescence sensing and other analytical applications, are discussed in studies by S. Huang et al. (2012) and Karel Lacina et al. (2014) (S. Huang et al., 2012); (Karel Lacina et al., 2014).
3. Materials Chemistry
In materials chemistry, boronic acids, including this compound, are used for their unique properties. B. Muñoz et al. (2014) describe the synthesis of perfluorinated 1H-indazoles and their applications in supramolecular structures (B. Muñoz et al., 2014). Additionally, William L. A. Brooks et al. (2018) explore the structure-reactivity relationships in boronic acid-diol complexation, which is crucial for developing materials with dynamic behavior (William L. A. Brooks et al., 2018).
4. Advanced Organic Chemistry
The compound's role in advanced organic chemistry, particularly in novel synthetic pathways, is illustrated by the work of Yi‐Wei Zhu et al. (2011) and Yangyang Cheng et al. (2016). They discuss the use of triazole compounds, related to indazole derivatives, in catalytic processes crucial for organic synthesis (Yi‐Wei Zhu et al., 2011); (Yangyang Cheng et al., 2016).
Safety and Hazards
Future Directions
The future directions of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, are likely to continue focusing on their synthesis and application in the production of various pharmaceuticals . Their role in the synthesis of kinase inhibitors suggests potential applications in the development of new treatments for diseases such as cancer .
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It’s known that indazole derivatives show different biological activities . For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Indazole derivatives are known to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
Boronic acids and their esters, such as pinacol boronic esters, are known to be stable and readily prepared, making them valuable building blocks in organic synthesis .
Result of Action
Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The success of suzuki–miyaura coupling, a common reaction involving organoboron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Fluoro-1H-indazole-6-boronic acid are largely derived from its boronic ester group. Boronic esters are known to interact with various enzymes and proteins, particularly those involved in carbon-carbon bond forming reactions . The nature of these interactions is typically covalent and reversible, allowing the boronic ester to participate in various biochemical reactions .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the exact nature of the boronic ester and the cellular context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its boronic ester group. This group can form covalent bonds with biomolecules, leading to changes in enzyme activity or gene expression . The exact mechanism would depend on the specific biomolecule that the boronic ester interacts with .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and do not degrade rapidly . Long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the cells being studied .
Metabolic Pathways
Boronic esters are known to participate in various metabolic reactions, including those involving enzymes and cofactors . The specific metabolic pathways would depend on the exact nature of the boronic ester and the biological context .
Transport and Distribution
Boronic esters are generally soluble in polar solvents, which could influence their distribution within cells .
Subcellular Localization
The localization of boronic esters within cells would likely depend on their specific chemical properties and the nature of the cellular environment .
Properties
IUPAC Name |
(5-fluoro-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXQAWSJNFDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)C=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253911-22-6 |
Source


|
| Record name | 5-Fluoro-1H-indazole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
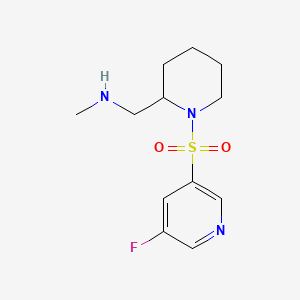
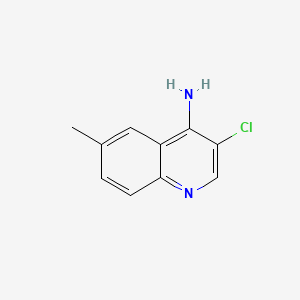
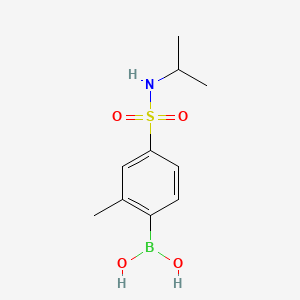
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)
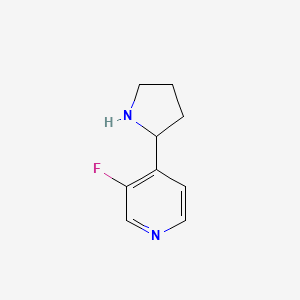
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)
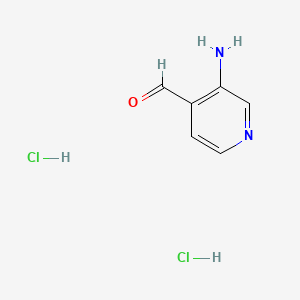
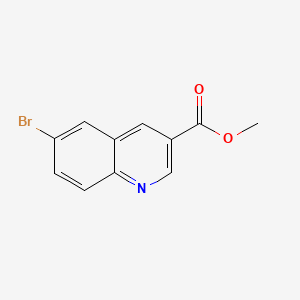
![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)

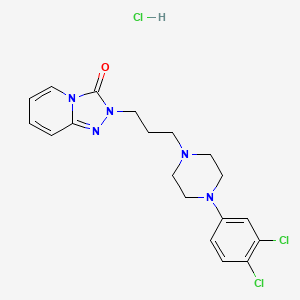
![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)

